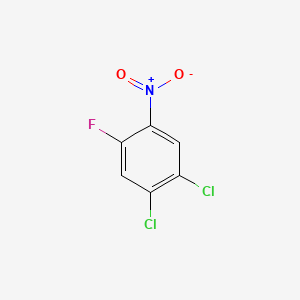

1,2-Dichloro-4-fluoro-5-nitrobenzene

Descripción

Chemical Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. This naming convention precisely describes the substitution pattern on the benzene ring, indicating the positions of each functional group relative to the carbon framework. The compound is also known by several alternative names, including 4,5-dichloro-2-fluoronitrobenzene and 3,4-dichloro-2-fluoro-1-nitrobenzene, which reflect different numbering systems but describe the same molecular structure.

The molecular formula C₆H₂Cl₂FNO₂ reveals the elemental composition, while the molecular weight of 209.985 grams per mole provides essential information for stoichiometric calculations. The Chemical Abstracts Service registry number 2339-78-8 serves as the definitive identifier for this compound in chemical databases worldwide. Additional molecular identifiers include the PubChem Compound Identification number 533951 and the Molecular Design Limited number MFCD00075330.

Table 1: Molecular Identifiers and Physical Properties

The structural representation using Simplified Molecular Input Line Entry System notation is C1=C(C(=CC(=C1Cl)Cl)F)N+[O-], which provides a text-based description of the molecular connectivity. This notation system enables computational processing and database searching while maintaining complete structural information. The International Chemical Identifier string InChI=1S/C6H2Cl2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H offers another standardized representation that facilitates chemical information exchange.

The three-dimensional molecular structure reveals important spatial relationships between the substituents. The nitro group, positioned at the 5-position, exhibits strong electron-withdrawing character through both inductive and resonance effects. The two chlorine atoms at positions 1 and 2 provide additional electron withdrawal primarily through inductive effects, while the fluorine atom at position 4 contributes the strongest inductive withdrawal due to its high electronegativity. This combination of substituents creates a highly electron-deficient aromatic system with distinctive reactivity patterns.

Historical Context and Discovery

The development of this compound represents part of the broader historical progression in halogenated nitroaromatic chemistry that began in the nineteenth century. While specific documentation of the initial synthesis of this particular compound remains limited in the available literature, its registration in the PubChem database occurred on March 27, 2005, with the most recent modification recorded on May 24, 2025. This timeline suggests that systematic study and characterization of the compound have intensified in the twenty-first century, coinciding with advances in analytical techniques and computational chemistry methods.

The compound's emergence in chemical literature appears to be connected to the growing interest in polysubstituted benzene derivatives for pharmaceutical and agrochemical applications. The synthetic pathway to this compound likely involves nitration of 1,2-dichloro-4-fluorobenzene or alternative multi-step sequences starting from simpler aromatic precursors. The development of efficient synthetic routes to such complex substitution patterns required advances in regioselective aromatic substitution chemistry that were developed throughout the twentieth century.

Early characterization efforts for this compound would have relied primarily on nuclear magnetic resonance spectroscopy and mass spectrometry. However, modern analytical approaches have expanded to include advanced spectroscopic techniques such as Fourier-transform infrared spectroscopy and Raman spectroscopy, as documented in recent research publications. The systematic vibrational analysis reported by Yadav and colleagues in 2006 represents one of the first comprehensive spectroscopic characterizations of this molecule, providing detailed assignments of infrared and Raman bands based on symmetry considerations.

Role in Modern Organic Chemistry

In contemporary organic chemistry, this compound occupies several important roles that reflect its unique structural features and reactivity profile. The compound has found significant application in combinatorial solid-phase synthesis of bis-heterocyclic compounds, where its multiple reactive sites enable diverse chemical transformations. This synthetic utility stems from the differential reactivity of the various substituents, allowing for selective modifications under appropriate reaction conditions.

The molecule has also emerged as a valuable probe compound for investigating selective excitation in coupled multispin systems, particularly in nuclear magnetic resonance spectroscopy studies. This application takes advantage of the complex spin-coupling patterns arising from the multiple fluorine and hydrogen nuclei in different chemical environments. The resulting spectroscopic complexity provides rich information about molecular dynamics and intermolecular interactions in solution.

Table 2: Research Applications and Analytical Techniques

Recent computational studies employing density functional theory methods have provided detailed insights into the electronic structure of this compound. These calculations, performed using the B3LYP functional with 6-31+G(d,p) basis sets, have elucidated the molecular electrostatic potential distribution and provided theoretical predictions for spectroscopic properties. Such computational approaches complement experimental characterization methods and enable prediction of chemical behavior under various conditions.

Propiedades

IUPAC Name |

1,2-dichloro-4-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOCDIKCKFOUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336466 | |

| Record name | 1,2-Dichloro-4-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2339-78-8 | |

| Record name | 1,2-Dichloro-4-fluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2339-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

1,2-Dichloro-4-fluoro-5-nitrobenzene is an important aromatic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The compound features three different substituents on the benzene ring: two chlorine atoms, one fluorine atom, and one nitro group. The selective introduction of these substituents in the correct positions requires carefully controlled synthetic routes. This article focuses exclusively on the preparation methods of this compound, presenting detailed reaction procedures, yields, and conditions based on authoritative research and patents.

Preparation via Nitration of 2,4-Dichlorofluorobenzene

- Starting material: 2,4-dichlorofluorobenzene

- Reagents: Nitric acid (HNO3), sulfuric acid (H2SO4)

- Product: this compound

This method employs electrophilic aromatic substitution where the nitro group is introduced by nitration using a mixture of nitric and sulfuric acids. The reaction is typically performed at controlled temperatures to ensure regioselectivity and to minimize side reactions.

3.2 Reaction Conditions and Procedure

- The nitration is carried out by slowly adding nitric acid to a cooled solution of 2,4-dichlorofluorobenzene in concentrated sulfuric acid.

- Temperature is maintained typically between 0°C and 50°C during addition to control the reaction rate and selectivity.

- After completion, the mixture is quenched with water, and the product is isolated by filtration or extraction.

- Purification is performed by recrystallization or washing to obtain the nitro compound as a pale yellow solid.

- The nitration reaction typically achieves high molar yields, often above 80%, with product purity confirmed by HPLC or melting point analysis.

- For example, nitration of 2-chloro-4-fluorobenzene derivatives under optimized conditions has yielded products with purity above 94.5% by HPLC and melting points around 148-151°C, indicative of the nitro-substituted aromatic compound.

Alternative Synthetic Routes and Related Compounds

While direct nitration of 2,4-dichlorofluorobenzene is the most straightforward route, other methods exist that involve multi-step synthesis, including:

- Nitration of 2-chloro-4-fluorotoluene followed by oxidation to the nitrobenzaldehyde or nitrobenzoic acid derivatives, which can be further transformed into the desired nitrobenzene compound.

- Fluorination and chlorination steps on partially substituted benzene rings, followed by nitration, to achieve regioselective substitution patterns.

These methods are more complex but can be useful in industrial settings where intermediate compounds are required for further chemical transformations.

Detailed Reaction Data Table

Research Findings and Industrial Relevance

- The nitration of dichlorofluorobenzene derivatives is well-documented as a high-yield, regioselective process.

- The use of sulfuric acid as a medium facilitates the formation of the nitronium ion, the active nitrating species, enabling efficient substitution.

- Temperature control is critical to avoid over-nitration or decomposition.

- The product this compound is typically isolated in solid form with good crystallinity, facilitating purification.

- These methods have been patented and scaled industrially, reflecting their robustness and economic viability.

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Dichloro-4-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4)

Major Products:

Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

Reduction: The major product is 1,2-dichloro-4-fluoro-5-aminobenzene.

Oxidation: Products may include various oxidized derivatives depending on the reaction conditions

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1,2-Dichloro-4-fluoro-5-nitrobenzene is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in developing anti-inflammatory and anti-cancer agents, enhancing drug efficacy through its reactivity and stability.

Case Study: Anti-Cancer Agents

In research focused on developing novel anti-cancer drugs, this compound has been employed to synthesize derivatives that exhibit improved selectivity towards cancer cells while minimizing toxicity to normal cells. The compound's nitro group can be reduced to generate reactive intermediates that interact with biological targets, facilitating the design of potent inhibitors.

Agricultural Chemicals

The compound is also significant in formulating agrochemicals, particularly pesticides and herbicides. Its chemical properties contribute to the development of effective solutions for pest control and crop protection.

Data Table: Agrochemical Applications

| Application Type | Compound Derived | Effectiveness |

|---|---|---|

| Herbicides | 2-chloro-1-fluoro-4-nitrobenzene | High efficacy against broadleaf weeds |

| Pesticides | 2-chloro-4-nitroaniline | Effective against various insect pests |

Material Science

In material science, this compound is used in producing specialty polymers and resins. These materials are crucial for creating durable products across various industries.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer formulations enhances thermal stability and mechanical properties. This application is particularly relevant in industries requiring high-performance materials such as automotive and aerospace.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry, aiding researchers in accurately detecting and quantifying similar compounds in environmental samples.

Data Table: Analytical Applications

| Methodology | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of environmental pollutants |

| Gas Chromatography (GC) | Detection of trace compounds in samples |

Environmental Monitoring

This compound is utilized in studies assessing the degradation of pollutants, providing insights into environmental remediation strategies.

Case Study: Pollutant Degradation

Research indicates that this compound can be used to study the degradation pathways of chlorinated compounds in aquatic environments. Its presence helps evaluate the effectiveness of bioremediation techniques aimed at reducing chemical contamination in ecosystems.

Mecanismo De Acción

The mechanism of action of 1,2-dichloro-4-fluoro-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound’s electrophilic nature allows it to participate in various substitution reactions, affecting cellular pathways and enzyme activities .

Comparación Con Compuestos Similares

Key Characteristics:

- Spectroscopic Characterization: Fourier-transform infrared (FT-IR), Raman (FT-Raman), and NMR (¹H and ¹³C) studies confirm its vibrational modes and electronic structure.

- Reactivity : The nitro group and electron-withdrawing halogens make it highly reactive in nucleophilic aromatic substitution (SNAr) reactions, particularly in combinatorial chemistry for constructing bis-heterocyclic compounds .

- Applications : Used as an intermediate in pharmaceuticals (e.g., anticancer agents) and agrochemicals .

The compound is compared to structurally related halogenated nitrobenzenes, focusing on substituent effects , physical properties , reactivity , and applications .

Structural Analogues

Physical Properties

| Property | This compound | 4,5-Dichloro-2-nitroaniline | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene |

|---|---|---|---|

| Melting Point (°C) | 17 | 195–197 | 102–104 |

| Boiling Point (°C) | 247 | Decomposes | 290 (estimated) |

| Density (g/mL) | 1.596 | 1.63 | 1.89 (estimated) |

| Solubility | Insoluble in water; soluble in ethanol | Partially water-soluble | Soluble in DCM, THF |

| Refractive Index | 1.575 | N/A | N/A |

Sources :

Actividad Biológica

1,2-Dichloro-4-fluoro-5-nitrobenzene (DCFN) is a halogenated aromatic compound that has garnered attention for its biological activity, particularly in toxicological studies. This article explores its biological effects, including toxicity, mutagenicity, and potential environmental impacts.

- Chemical Formula : C6H2Cl2FNO2

- CAS Number : 99-54-7

- Molecular Weight : 195.99 g/mol

Acute Toxicity

This compound exhibits significant acute toxicity. The LD50 values indicate varying levels of toxicity across species:

- Rats : LD50 ranges from 625 to 950 mg/kg body weight (bw) for oral exposure.

- Rabbits : The lowest lethal dose level (LDLo) was found to be 950 mg/kg bw .

The predominant signs of intoxication include lethargy, weakness, and in severe cases, collapse and coma. The compound is known to induce methaemoglobinaemia, affecting the oxygen-carrying capacity of blood .

Subchronic Toxicity

In a 28-day oral study conducted according to OECD guidelines, a No Observed Adverse Effect Level (NOAEL) of 4 mg/kg bw/day was established. Repeated exposure primarily affects the haematological system and kidneys, with potential liver involvement following inhalation exposure .

Mutagenicity and Genotoxicity

Research indicates that DCFN exhibits mutagenic properties:

- Salmonella typhimurium : Positive results indicating mutagenic activity.

- Chinese Hamster Ovary (CHO) cells : No mutagenic activity observed in the HPRT test.

- Chromosomal Aberrations : Induced in V79 cells only at cytotoxic concentrations .

In vivo studies showed no clastogenic activity in rats, suggesting that while DCFN may exhibit some genotoxic potential in vitro, its effects may not translate directly to in vivo systems under non-toxic doses .

Aquatic Toxicity

DCFN's toxicity extends to aquatic organisms:

- Fish (Leuciscus idus) : 48-hour LC50 of 3.1 mg/l.

- Daphnia magna : 24-hour EC50 of 3 mg/l.

- Algae (Scenedesmus obliquus) : Growth inhibition observed with an ErC50 value of 5.8 mg/l after 48 hours .

The bioconcentration factor for fish ranges from 26 to 65, indicating a moderate potential for bioaccumulation in aquatic environments .

Human Exposure

Limited data on human exposure to DCFN is available. However, reports suggest that workers exposed to similar nitrobenzene compounds exhibited changes in haematological parameters consistent with methaemoglobinaemia. These findings underscore the plausibility of DCFN's toxic effects based on animal study outcomes .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Oral Toxicity | LD50 (Rats): 625 - 950 mg/kg bw |

| Methaemoglobinaemia | Induced in exposed individuals |

| NOAEL | 4 mg/kg bw/day (28-day study) |

| Mutagenicity | Positive in Salmonella; negative in CHO cells |

| Aquatic Toxicity | Fish LC50: 3.1 mg/l; Daphnia EC50: 3 mg/l |

| Bioconcentration Factor | Range: 26 - 65 |

Q & A

Q. What are the key considerations in synthesizing 1,2-Dichloro-4-fluoro-5-nitrobenzene?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration steps. A common approach includes:

Nitration : Introducing the nitro group to a halogenated benzene precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Halogenation : Fluorination and chlorination steps using agents like Cl₂/FeCl₃ or Selectfluor® for regioselective substitution.

Critical factors include temperature control to avoid over-nitration and the use of catalysts (e.g., FeCl₃) to direct substituent positions .

Q. How can substitution reactions at the chlorine or fluorine positions be optimized?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr) : Use polar aprotic solvents (DMSO, DMF) with strong bases (e.g., DIEA) to deprotonate intermediates. For example, replacing chlorine with amines requires elevated temperatures (60°C) and excess nucleophiles .

- Fluorine Retention : Fluorine’s strong electron-withdrawing effect stabilizes the ring, making adjacent chlorines more reactive. Use mild conditions (room temperature, short reaction times) to preserve fluorine .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons).

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular weight (209.99 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The nitro group’s strong electron-withdrawing nature deactivates the ring, directing electrophilic attacks to meta/para positions. Fluorine’s inductive effect further polarizes the ring, enhancing chlorines’ susceptibility to nucleophilic displacement. Computational studies (e.g., Natural Bond Orbital analysis) can quantify charge distribution to predict reactivity .

Q. Can density functional theory (DFT) predict regioselectivity in substitution reactions?

Methodological Answer: Yes. Hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) model transition states and activation barriers. For example, DFT can simulate the energy profile of SNAr reactions, identifying whether chlorine at position 1 or 2 is more labile .

Q. What role does this compound play in synthesizing bioactive molecules?

Methodological Answer: It serves as a precursor for pharmaceuticals targeting enzymes or DNA. For instance:

Q. How is this compound utilized in combinatorial chemistry?

Methodological Answer: In solid-phase synthesis, it acts as a scaffold for parallel reactions. Example workflow:

Immobilization : Attach to resin via benzyl chloride (position 4).

Functionalization : Perform sequential substitutions (e.g., piperazine addition at 60°C) .

Cleavage : Release products using TFA/DCM. Optimize yields by varying solvent polarity and reaction time.

Key Challenges and Contradictions

- Regioselectivity Conflicts : Computational models (DFT) may predict reactivity at position 1, but experimental data under kinetic control show preference for position 2 due to steric effects .

- Reduction Side Reactions : Over-reduction of nitro groups can yield hydroxylamines; use controlled stoichiometry of SnCl₂ to minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.